H-Ala-Pro-4MbNA HCl
Description
H-Ala-Pro-4MbNA HCl is a synthetic peptide derivative comprising alanine (Ala), proline (Pro), and a 4-methylbenzylamine (4MbNA) moiety, with hydrochloric acid (HCl) as the counterion. The 4MbNA group may serve as a leaving group, enabling spectrophotometric detection upon enzymatic cleavage. Comparable compounds, such as H-Pro-βNA HCl and H-Ala-Ala-Pro-Leu-pNA·HCl, are well-documented in peptide research, providing a basis for inferring its properties and applications.
Properties
Molecular Formula |
C19H24ClN3O3 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N3O3.ClH/c1-12(20)19(24)22-9-5-8-16(22)18(23)21-14-10-13-6-3-4-7-15(13)17(11-14)25-2;/h3-4,6-7,10-12,16H,5,8-9,20H2,1-2H3,(H,21,23);1H/t12-,16-;/m0./s1 |
InChI Key |
SJPHPGUPSDVAIT-MIRNQTQTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)N.Cl |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)N.Cl |
Pictograms |
Health Hazard |
sequence |
AP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares H-Ala-Pro-4MbNA HCl with two analogous peptide derivatives: H-Pro-βNA HCl (CAS 97216-16-5) and H-Ala-Ala-Pro-Leu-pNA·HCl (CAS 201732-32-3). Key differences lie in their peptide backbones, substituent groups, and functional roles.
Structural and Functional Differences
- βNA: β-Naphthylamine is a fluorogenic group, enabling detection via fluorescence upon enzymatic release . pNA: Para-nitroaniline is chromogenic, absorbing at ~405 nm, making it ideal for colorimetric assays .
Physicochemical Properties
- Solubility : H-Pro-βNA HCl is water-soluble due to its simpler structure and ionic HCl counterion . In contrast, H-Ala-Ala-Pro-Leu-pNA·HCl’s extended peptide chain and pNA group reduce solubility, requiring organic solvents like DMSO for dissolution .
- Stability : The βNA group in H-Pro-βNA HCl is sensitive to light, necessitating storage in amber vials . The pNA group in H-Ala-Ala-Pro-Leu-pNA·HCl is more stable under standard lab conditions .
Key Research Findings and Implications
- Enzyme Specificity : Peptide length and substituent groups critically influence enzyme recognition. For example, H-Ala-Ala-Pro-Leu-pNA·HCl’s tetrapeptide structure allows precise targeting of elastase, whereas shorter chains like H-Pro-βNA HCl are selective for proline-specific enzymes .
- Detection Sensitivity : The pNA group offers higher molar absorptivity than βNA, making it preferable for low-concentration assays . However, βNA’s fluorescence provides superior sensitivity in fluorometric setups .
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